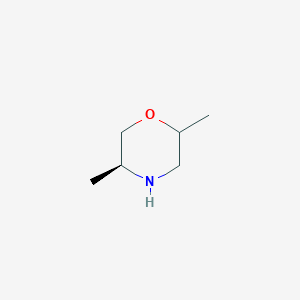

(5S)-2,5-Dimethylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5S)-2,5-Dimethylmorpholine” is a chemical compound with the molecular formula C6H13NO . It is a liquid at room temperature .

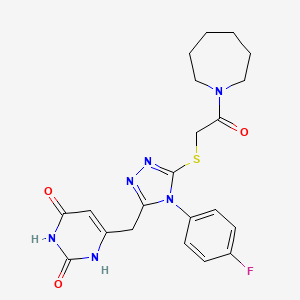

Molecular Structure Analysis

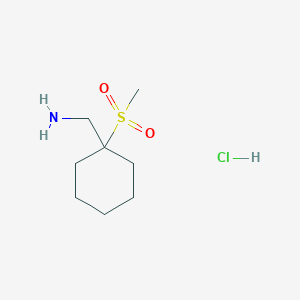

The molecular structure of “(5S)-2,5-Dimethylmorpholine” consists of a six-membered ring containing one oxygen atom and one nitrogen atom . The remaining four positions in the ring are occupied by carbon atoms, two of which are substituted with methyl groups .Physical And Chemical Properties Analysis

“(5S)-2,5-Dimethylmorpholine” is a liquid at room temperature . It has a molecular weight of 115.18 .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The synthesis of 3,3-dimethylmorpholine-2,5-diones, which are related to (5S)-2,5-Dimethylmorpholine, involves 'direct amide cyclization' of linear precursors. X-ray crystallography established the structures of these compounds, highlighting their significance in chemical synthesis and structural analysis (Mawad et al., 2010).

Chemical Reactions and Molecular Interactions

- Reaction with Secondary Amines : 2,5-Dimethyl-3,4-dinitrothiophen reacts with morpholine, producing derivatives such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. This study provides insights into the chemical behavior and potential applications of compounds related to (5S)-2,5-Dimethylmorpholine (Mugnoli et al., 1980).

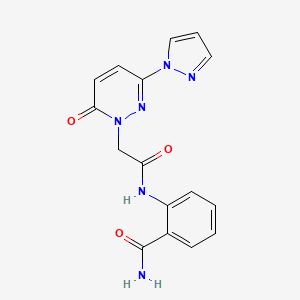

Potential in Anticancer Research

- Cytotoxicity and Anticancer Potential : Research on 2-(N-cyclicamino)chromone derivatives, structurally related to (5S)-2,5-Dimethylmorpholine, demonstrates their cytotoxicity against human oral squamous cell carcinoma, indicating potential applications in anticancer drug design (Shi et al., 2018).

Application in Drug Synthesis

- Novel Angiotensin II Receptor Antagonist Synthesis : The synthesis of a novel angiotensin II receptor antagonist involving a compound structurally similar to (5S)-2,5-Dimethylmorpholine showcases its relevance in the development of new therapeutic agents (Zheng et al., 2014).

Safety and Hazards

“(5S)-2,5-Dimethylmorpholine” is classified as dangerous with hazard statements including H226, H315, H318, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

特性

IUPAC Name |

(5S)-2,5-dimethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSYMAMREDJAES-ZBHICJROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(CN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-2,5-Dimethylmorpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)

![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)

![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)

![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2365410.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365414.png)

![cyclohexyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2365415.png)

![2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2365419.png)